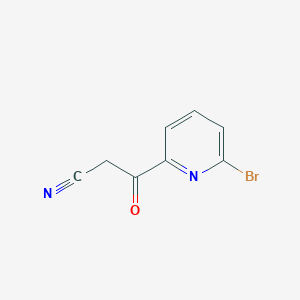![molecular formula C8H15NO2 B1442304 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-on CAS No. 1247626-90-9](/img/structure/B1442304.png)
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-on
Übersicht
Beschreibung
“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 2247788-73-2 . Its IUPAC name is (1-acetyl-3-pyrrolidinyl)methanol . The molecular weight of this compound is 143.19 . It is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is 1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is an oil-like substance . It has a molecular weight of 143.19 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Biologisch aktive Verbindungen
Der Pyrrolidinring, ein Bestandteil dieser Verbindung, wird in der medizinischen Chemie häufig verwendet, um biologisch aktive Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten. Das gesättigte Grundgerüst des Pyrrolidins ermöglicht aufgrund seiner sp3-Hybridisierung eine effiziente Erforschung des Pharmakophorraums, was zur Stereochemie des Moleküls beiträgt .
Stereochemieforschung
Die Stereogenität von Kohlenstoffen im Pyrrolidinring bedeutet, dass verschiedene Stereoisomere erzeugt werden können. Dies ist für die Erforschung der Auswirkungen der räumlichen Orientierung von Substituenten auf das biologische Profil von Arzneimittelkandidaten von Bedeutung, da unterschiedliche Bindungsmodi an enantioselektiven Proteinen zu unterschiedlichen biologischen Aktivitäten führen können .
Safety and Hazards
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The hydroxymethyl group attached to the third carbon of the pyrrolidine ring potentially allows for hydrogen bonding and interaction with polar molecules.
Mode of Action
The presence of the hydroxymethyl group and the pyrrolidine ring might enable interaction with biomolecules, potentially leading to various biochemical reactions.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways .
Result of Action
Action Environment
It is known that the compound’s properties, such as solubility and stability, can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the hydroxymethyl group, which can participate in hydrogen bonding and other non-covalent interactions. Additionally, the pyrrolidine ring can engage in hydrophobic interactions with protein residues, influencing the compound’s binding affinity and specificity .
Cellular Effects
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, which facilitate its biotransformation and elimination from the body. These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further modulating its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it can be transported across cell membranes by solute carrier proteins and accumulate in organelles such as the endoplasmic reticulum and mitochondria. These distribution patterns can influence the compound’s activity and function .
Subcellular Localization
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, the presence of a hydroxymethyl group can facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDRJJDYPQJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


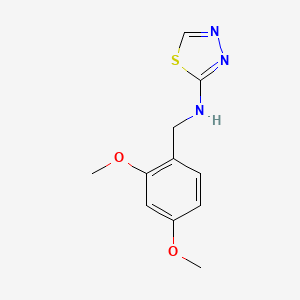
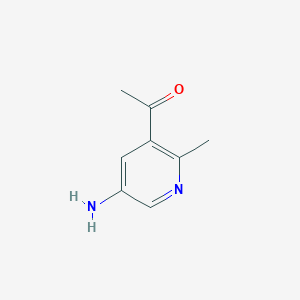
![4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B1442230.png)

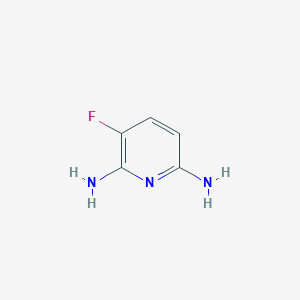

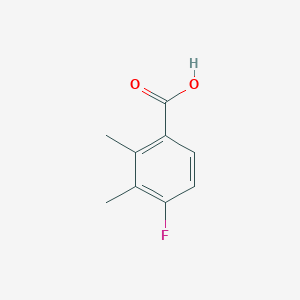
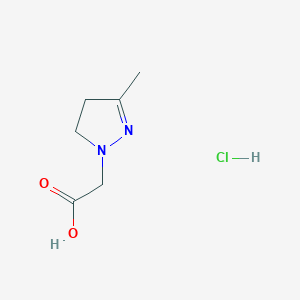
![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)



